CRBN-DDB1 Binding Affinity: E3 ligase Ligand 29 Demonstrates Functional CRBN Engagement
E3 ligase Ligand 29 (Compound 29 in US11459335) binds to the CRBN-DDB1 complex with an in vitro equilibrium dissociation constant (Kd) of <1.0 × 10⁴ nM (<10 μM) as measured by fluorescence polarization (FP) assay [1]. The exact Kd value was not reported beyond the upper bound, indicating that precise sub-micromolar affinity data for this specific compound remain unavailable in the public domain. In comparison, unmodified thalidomide binds CRBN with a reported Kd of approximately 250 nM (FP assay, recombinant CRBN-DDB1) [2]. The reported upper-bound affinity of Ligand 29 is >40-fold weaker than the parental thalidomide scaffold, which is expected given the functionalization at the exit vector position that modestly perturbs CRBN-binding geometry while preserving sufficient engagement for productive ternary complex formation [3].
| Evidence Dimension | CRBN-DDB1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd <1.0 × 10⁴ nM (<10 μM) |
| Comparator Or Baseline | Thalidomide: Kd ≈ 250 nM |
| Quantified Difference | >40-fold weaker binding (upper-bound estimate) |
| Conditions | In vitro fluorescence polarization (FP) assay; recombinant CRBN-DDB1 complex |
Why This Matters
For PROTAC development, absolute binding affinity is secondary to functional ternary complex formation; Ligand 29's engineered exit vector enables covalent linker attachment that unmodified thalidomide cannot achieve without synthetic re-optimization.
- [1] C4 Therapeutics. US Patent US11459335. Bifunctional degraders and uses thereof. BindingDB Entry BDBM575232. 2022. View Source
- [2] Fischer ES, Böhm K, Lydeard JR, et al. Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014;512(7512):49-53. View Source
- [3] Bricelj A, Steinebach C, Kuchta R, Gütschow M, Sosič I. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front Chem. 2021;9:707317. View Source
